(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid
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Overview
Description
(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid is an organic compound with the molecular formula C8H11BN2O2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyrimidine ring substituted with cyclopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as cyclopropylamine and methyl ketone, under acidic or basic conditions.
Borylation: The pyrimidine intermediate is then subjected to a borylation reaction using a boron-derivative such as bis(pinacolato)diboron in the presence of a transition metal catalyst, commonly palladium, and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid primarily involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-carbon bond that facilitates the coupling reaction . This mechanism is crucial for its role in organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Similar structure but with a methoxy group instead of a methyl group.
(4-Cyclopropyl-6-ethylpyrimidin-5-yl)boronic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the cyclopropyl group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
(4-cyclopropyl-6-methylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2/c1-5-7(9(12)13)8(6-2-3-6)11-4-10-5/h4,6,12-13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPQHAAOFNOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CN=C1C2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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